![molecular formula C17H17N5O2S B2700303 N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1207018-13-0](/img/structure/B2700303.png)
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Several studies have demonstrated the potential of compounds related to the specified chemical structure in antitumor activity. For instance, novel synthesis methods have been explored to create polyfunctionally substituted heterocyclic compounds, which exhibited significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010). These findings suggest that the structural features inherent in compounds like N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide contribute to their antitumor efficacy.
Antimicrobial and Antioxidant Applications
Compounds with similar structures have also been synthesized for their antimicrobial properties. For example, a study by E. Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising results as antimicrobial agents against various bacterial and fungal strains (E. Darwish et al., 2014). Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives were evaluated for their antioxidant activity, revealing significant antioxidant potential, which is crucial for mitigating oxidative stress associated with various diseases (K. Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds
The synthetic pathways leading to the creation of these compounds are of particular interest due to their relevance in medicinal chemistry. Studies have shown that the key precursors can undergo various reactions to yield heterocyclic derivatives with potential biological activities. For instance, the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated anti-inflammatory activity (K. Sunder et al., 2013).
Mechanism of Action
Target of Action
AKOS024505803, also known as F5305-0114 or N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide, primarily targets Poly (ADP-ribose) polymerase (PARP) 1 . PARP1 plays a crucial role in the DNA damage response .
Mode of Action
AKOS024505803 acts as a selective inhibitor and trapper of PARP1 . It blocks the synthesis of PAR polymers and traps PARP1 on the damage sites . This selective inhibition of PARP1 can reduce hematological toxicity by off-targeting of PARP2 .
Biochemical Pathways
The action of AKOS024505803 affects the DNA repair pathway. By inhibiting and trapping PARP1, it disrupts the normal function of PARP1 in DNA damage response . This leads to an accumulation of DNA damage, particularly in cells with defects in certain DNA repair pathways .
Result of Action
The action of AKOS024505803 leads to an accumulation of DNA damage, which can result in cell cycle arrest and apoptotic cell death in sensitive cell lines . This cytotoxic effect has been observed in vitro in breast and gastric cancer cells that are defective in homologous recombination repair .
properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-10-7-15(23)20-17(18-10)22-14(9-13(21-22)11-4-5-11)19-16(24)8-12-3-2-6-25-12/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,19,24)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWIVVBUVSTCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-thiophen-2-ylacetamide |
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